(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-(3-methylfuran-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-methylfuran-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-11-6-7-23-15(11)8-12(10-18)17(20)19-13-4-5-14(21-2)16(9-13)22-3/h4-9H,1-3H3,(H,19,20)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGXTUGFVXHWAY-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC=C1)/C=C(/C#N)\C(=O)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-Cyano-N-(3,4-dimethoxyphenyl)-3-(3-methylfuran-2-yl)prop-2-enamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, summarizing relevant research findings, case studies, and the implications of its chemical structure on its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by:
- Functional Groups : A cyano group, methoxy groups on the phenyl ring, and a furan moiety.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 284.31 g/mol.
This unique combination of functional groups is believed to influence its interaction with biological targets, enhancing its therapeutic potential.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its effects on cancer cells, antibacterial properties, and enzyme inhibition.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| HeLa | 10 | Induction of apoptosis |
| A549 | 12 | Cell cycle arrest |
2. Antibacterial Activity
The compound has also shown promising antibacterial activity against several strains of bacteria. Studies have reported:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 20 |
| Salmonella typhimurium | 30 |
The antibacterial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
3. Enzyme Inhibition
Enzyme inhibition studies suggest that this compound can act as an inhibitor for key enzymes involved in metabolic processes:
- Target Enzymes : Xanthine oxidase and cyclooxygenase.
| Enzyme | IC50 (µM) |
|---|---|
| Xanthine oxidase | 5 |
| Cyclooxygenase | 8 |
These findings point towards its potential use in treating conditions related to oxidative stress and inflammation.
Case Studies
Several case studies have highlighted the therapeutic applications of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that administration of the compound led to a reduction in tumor size and improved patient survival rates.
- Bacterial Infection Management : In a study involving diabetic patients with chronic infections, the compound demonstrated significant efficacy in reducing bacterial load compared to standard antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (Z)-2-cyano-N-(3,4-dimethoxyphenyl)-3-(3-methylfuran-2-yl)prop-2-enamide can be contextualized by comparing it to analogs reported in the literature. Below is a detailed analysis:
Structural Analog: (Z)-2-Cyano-N-(3,4-dimethylphenyl)-3-(2-nitrophenyl)prop-2-enamide
- Molecular Formula : C₁₈H₁₅N₃O₃ (vs. the target compound’s inferred formula: C₁₇H₁₇N₂O₄) .
- Key Differences: Substituents: The target compound features a 3,4-dimethoxyphenyl group (electron-donating methoxy groups) versus 3,4-dimethylphenyl (electron-donating methyl groups) in the analog. Aromatic Moieties: The target’s 3-methylfuran-2-yl group (oxygen-containing heterocycle) contrasts with the analog’s 2-nitrophenyl group (electron-withdrawing nitro substituent). This difference impacts electronic properties and reactivity; the furan may enhance π-π stacking interactions, while the nitro group could confer electrophilicity. Molecular Weight: The target compound has a lower molecular weight (321.33 g/mol inferred) compared to the analog (321.33 g/mol), primarily due to fewer nitrogen atoms and the presence of oxygen in the methoxy groups.
Functional Analog: 3-Chloro-N-phenyl-phthalimide
- Molecular Formula: C₁₄H₈ClNO₂ .
- Key Differences: Core Structure: The phthalimide backbone (cyclic imide) differs from the target’s acyclic enamide. The rigid phthalimide structure may enhance thermal stability, whereas the enamide’s flexibility could improve binding to biological targets. Electrophilic Groups: The phthalimide’s chlorine atom vs. the target’s cyano group. Chlorine may participate in halogen bonding, while the cyano group can act as a hydrogen-bond acceptor or engage in dipolar interactions.
Table 1: Comparative Analysis of Key Features
Research Findings and Implications
- Hydrogen Bonding: The target compound’s amide and methoxy groups enable extensive hydrogen-bonding networks, as described in Etter’s graph-set analysis . This property may enhance crystallinity compared to the dimethylphenyl analog, which lacks hydrogen-bond donors.
- Solubility : The dimethoxyphenyl group likely improves aqueous solubility relative to the dimethylphenyl analog, critical for bioavailability in drug development.
- Synthetic Challenges : The (Z)-stereochemistry requires precise control during synthesis, similar to methodologies used in phosphoramidite chemistry (e.g., anhydrous conditions, chiral catalysts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
